![molecular formula C13H20ClFN2 B15123883 [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride CAS No. 1185317-19-4](/img/structure/B15123883.png)
[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-fluorophenyl group and an ethylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the 4-fluorophenyl-ethyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where 4-fluorobenzene is reacted with ethylene in the presence of a Lewis acid catalyst.
Piperidine ring formation: The intermediate is then reacted with piperidine under basic conditions to form the desired piperidine derivative.
Amine introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of new drugs targeting specific receptors or enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a precursor for drugs used in the treatment of neurological disorders, pain management, and other conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Wirkmechanismus
The mechanism of action of [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine
- [1-(4-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine
- [1-(4-Methyl-phenyl)-ethyl]-piperidin-4-yl-amine
Uniqueness
The presence of the fluorine atom in [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride distinguishes it from other similar compounds. Fluorine’s electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development.
Eigenschaften
CAS-Nummer |
1185317-19-4 |
|---|---|
Molekularformel |
C13H20ClFN2 |
Molekulargewicht |
258.76 g/mol |
IUPAC-Name |
N-[1-(4-fluorophenyl)ethyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H19FN2.ClH/c1-10(11-2-4-12(14)5-3-11)16-13-6-8-15-9-7-13;/h2-5,10,13,15-16H,6-9H2,1H3;1H |
InChI-Schlüssel |
ZODOCFGACZGYMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)F)NC2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123811.png)
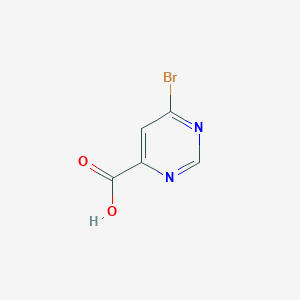
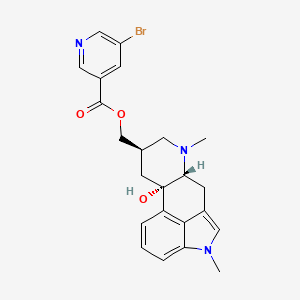
![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)
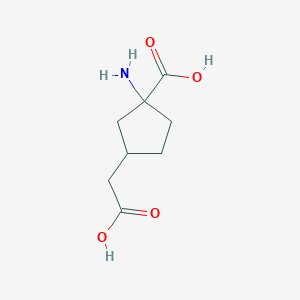
![dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate](/img/structure/B15123857.png)
![1-[5-(Diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15123860.png)
![6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)quinoxaline](/img/structure/B15123866.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123872.png)

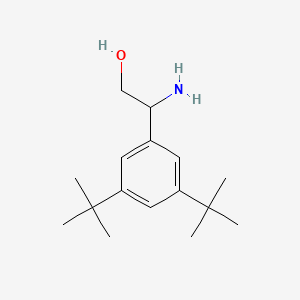
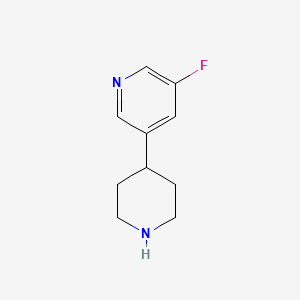
![4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)
